1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (1,4-naphthoquinone)palladium(0) dimer
Overview
Description
1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (1,4-naphthoquinone)palladium dimer is an N-heterocyclic carbene based palladium catalyst that shows high catalytic activity in C-C coupling reactions.
Scientific Research Applications
Methods of Application : The specific methods of application or experimental procedures would depend on the particular reaction being catalyzed. Typically, the IMes ligand would be combined with the appropriate metal precursor to form the active catalyst .
Results or Outcomes : The use of IMes as a ligand can enhance the reactivity and selectivity of metal-catalyzed reactions . In the case of the hydrogenation reaction mentioned above, the IMes ligated-rhodium complex allows for the selective formation of cis-substituted borylated cycloalkanes .
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Suzuki-Miyaura Cross-Coupling Reaction
- Field : Organic Chemistry
- Application Summary : IMes is used as an ancillary ligand in Pd-catalyzed Suzuki-Miyaura cross-coupling reaction between aryl chlorides or aryl triflates and arylboronic acids .
- Methods of Application : The IMes ligand is combined with a palladium precursor to form the active catalyst. The catalyst is then used in the cross-coupling reaction .
- Results or Outcomes : The use of IMes as a ligand can enhance the reactivity and selectivity of the Suzuki-Miyaura cross-coupling reaction .
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Ring-Closing Metathesis Reaction
- Field : Organic Chemistry
- Application Summary : IMes can be used to synthesize IMes/ruthenium complex (CpRu (IMes)Cl) (Cp =η 5 -C 5 Me 3) as a catalyst for olefin ring closing metathesis reaction .
- Methods of Application : The IMes ligand is combined with a ruthenium precursor to form the active catalyst. The catalyst is then used in the ring-closing metathesis reaction .
- Results or Outcomes : The use of IMes as a ligand can enhance the reactivity and selectivity of the ring-closing metathesis reaction .
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Hydrogenation of Substituted Aryl and Heteroaryl Boronate Esters
- Field : Organic Chemistry
- Application Summary : IMes can be used to synthesize IMes ligated-rhodium complex as a catalyst for the selective hydrogenation of substituted aryl and heteroaryl boronate esters to cis-substituted borylated cycloalkanes .
- Methods of Application : The IMes ligand is combined with a rhodium precursor to form the active catalyst. The catalyst is then used in the hydrogenation reaction .
- Results or Outcomes : The use of IMes as a ligand can enhance the reactivity and selectivity of the hydrogenation reaction .
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Cross-Coupling Reaction between Aryl Chlorides or Aryl Triflates and Arylboronic Acids
- Field : Organic Chemistry
- Application Summary : IMes is also used as an ancillary ligand in Pd-catalyzed Suzuki-Miyaura cross-coupling reaction between aryl chlorides or aryl triflates and arylboronic acids .
- Methods of Application : The IMes ligand is combined with a palladium precursor to form the active catalyst. The catalyst is then used in the cross-coupling reaction .
- Results or Outcomes : The use of IMes as a ligand can enhance the reactivity and selectivity of the cross-coupling reaction .
properties
IUPAC Name |
[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]palladium;naphthalene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H24N2.2C10H6O2.2Pd/c2*1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;2*11-9-5-6-10(12)8-4-2-1-3-7(8)9;;/h2*7-12H,1-6H3;2*1-6H;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBFODSKEBBIJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=CN(C2=[Pd])C3=C(C=C(C=C3C)C)C)C.CC1=CC(=C(C(=C1)C)N2C=CN(C2=[Pd])C3=C(C=C(C=C3C)C)C)C.C1=CC=C2C(=O)C=CC(=O)C2=C1.C1=CC=C2C(=O)C=CC(=O)C2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H60N4O4Pd2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473396 | |
Record name | Naphthoquinone-1,3-bis(2,4,6-trimethylphenyl)-imidazole-2-ylidenepalladium(0), CX 12 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1138.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (1,4-naphthoquinone)palladium(0) dimer | |
CAS RN |
467220-49-1 | |
Record name | Naphthoquinone-1,3-bis(2,4,6-trimethylphenyl)-imidazole-2-ylidenepalladium(0), CX 12 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene(1,4-naphthoquinone)palladium(0) dimer | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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